N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
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Overview
Description
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a thiosemicarbazide with an appropriate acid chloride.
Coupling Reactions: The triazole and thiadiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as urease, which plays a role in various biological processes . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
- Tolfenamic Acid
Uniqueness
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide stands out due to its combination of a triazole and thiadiazole ring system, which imparts unique chemical properties and biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17ClN6O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-11-15(21)5-4-6-16(11)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-7-9-14(29-3)10-8-13/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
ALZCMJFORNHIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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